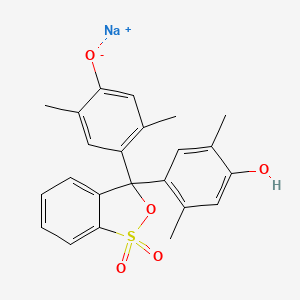

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt

Beschreibung

Eigenschaften

CAS-Nummer |

86014-81-5 |

|---|---|

Molekularformel |

C23H21NaO5S |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

sodium;4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenolate |

InChI |

InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23;/h5-12,24-25H,1-4H3;/q;+1/p-1 |

InChI-Schlüssel |

BPZOAIVZMBSQDA-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)[O-])C.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Benzoxathiolylidene Core

The key intermediate in the synthesis is the benzoxathiolylidene moiety, which is a fused heterocyclic system containing sulfur dioxide groups (S,S-dioxide). The preparation typically involves:

Step 1: Formation of 2,1-benzoxathiol

Starting from ortho-hydroxyaryl thiols or related precursors, cyclization is induced to form the benzoxathiol ring. This step often requires controlled heating and acidic or basic catalysis to promote ring closure.Step 2: Oxidation to S,S-dioxide

The benzoxathiol intermediate is oxidized to the sulfone form (S,S-dioxide) using oxidizing agents such as hydrogen peroxide or peracids. This oxidation is critical to impart the sulfone functionality essential for dye properties.

Coupling with 2,5-Xylenol Units

The bis(2,5-xylenol) units are introduced via electrophilic aromatic substitution or condensation reactions with the benzoxathiolylidene core. The 2,5-dimethylphenol (xylenol) units provide the phenolic groups necessary for the dye's colorimetric properties.

The coupling is typically performed under acidic conditions to facilitate the formation of the triarylmethane structure, linking the two xylenol moieties symmetrically to the benzoxathiolylidene center.

Formation of the Monosodium Salt

The phenolic hydroxyl groups are partially neutralized with sodium hydroxide or sodium carbonate to form the monosodium salt. This step enhances water solubility and stabilizes the dye in aqueous solutions.

The pH and stoichiometry are carefully controlled to ensure monosodium salt formation rather than disodium or free acid forms.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxathiol ring formation | Ortho-hydroxyaryl thiol, acid/base catalyst | 80–120 °C | 4–8 hours | 70–85 | Requires inert atmosphere to prevent oxidation |

| Oxidation to S,S-dioxide | H2O2 or peracid (e.g., m-CPBA) | 0–25 °C | 1–3 hours | 80–90 | Controlled addition to avoid overoxidation |

| Coupling with 2,5-xylenol | Acid catalyst (e.g., H2SO4), solvent (ethanol) | 50–80 °C | 3–6 hours | 65–75 | Stoichiometric control critical for bis-substitution |

| Salt formation (neutralization) | NaOH or Na2CO3 aqueous solution | Room temperature | 1–2 hours | Quantitative | pH ~7–8 to favor monosodium salt formation |

Research Findings and Optimization

Oxidation Step: Studies indicate that using buffered hydrogen peroxide solutions improves selectivity for the S,S-dioxide without degrading the aromatic system. Overoxidation leads to by-products that reduce purity and yield.

Coupling Efficiency: Acid strength and solvent polarity significantly affect the coupling step. Moderate acid strength (dilute sulfuric acid) in ethanol provides optimal conditions for high bis-substitution yield.

Salt Formation: The monosodium salt form is favored at slightly alkaline pH. Excess base leads to disodium salt formation, which alters solubility and dye behavior.

Purification: Crystallization from aqueous ethanol or acetone-water mixtures yields high-purity monosodium salt suitable for analytical applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Benzoxathiol ring synthesis | Ortho-hydroxyaryl thiol, acid/base | Formation of heterocyclic core | Temperature, atmosphere |

| Sulfone oxidation | Hydrogen peroxide, peracid | Introduce S,S-dioxide groups | Oxidant concentration, temp |

| Coupling with xylenol | 2,5-xylenol, acid catalyst, ethanol | Form triarylmethane dye core | Acid strength, stoichiometry |

| Salt formation | Sodium hydroxide or carbonate | Generate water-soluble salt | pH control, base amount |

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in analytical chemistry.

Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the benzoxathiol ring.

Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenolic rings .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide has been identified as a high-priority substance for ecological risk assessment. Its potential impact on environmental health is significant due to its use in various industrial processes.

Case Study: Ecological Risk Assessment

A screening assessment conducted by Canadian authorities highlighted the need for monitoring this compound in environmental samples. The assessment focused on its persistence and bioaccumulation potential in aquatic ecosystems, indicating that it could pose risks to aquatic life if not managed properly .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for pharmaceutical research.

Potential Drug Development

Research has indicated that derivatives of benzoxathiol compounds exhibit antimicrobial and anti-inflammatory properties. Studies have explored the synthesis of similar compounds for potential use as therapeutic agents against various diseases .

Industrial Applications

In industrial contexts, 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide serves as a useful reagent in chemical synthesis.

Chemical Synthesis

The compound is utilized in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. This property makes it valuable in the production of colorants for textiles and plastics .

Analytical Applications

The compound can also be employed in analytical chemistry as a reagent for detecting specific ions or compounds.

Spectrophotometric Analysis

Its distinct absorbance characteristics allow it to be used in spectrophotometric methods for quantifying certain analytes in solution. This application is particularly useful in environmental monitoring and quality control processes .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzoxathiol ring and phenolic groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonephthalein Family

Sulfonephthalein indicators share a benzoxathiol backbone but differ in substituents, which modulate their pH ranges and spectral properties. Below is a comparative analysis:

Table 1: Key Properties of Sulfonephthalein Indicators

Detailed Structural and Functional Comparisons

(a) Xylenol Blue vs. Thymol Blue

- Structural Differences: Thymol Blue (CAS 76-61-9) has isopropyl groups at the 2-position of the phenolic rings, increasing steric bulk and hydrophobicity compared to Xylenol Blue’s methyl groups .

- pH Range : Thymol Blue operates in a more acidic range (1.2–2.8) due to electron-withdrawing isopropyl groups stabilizing the deprotonated form .

- Applications: Thymol Blue is used in broader pH monitoring, while Xylenol Blue is specific to mildly acidic conditions .

(b) Xylenol Blue vs. Cresol Red

- Substituent Effects : Cresol Red (CAS 62625-29-0) lacks methyl groups at the 5-position, reducing steric hindrance and shifting its transition to a higher pH (7.2–8.8) .

- Solubility : Both are water-soluble, but Cresol Red’s simpler structure enhances stability in alkaline media .

(c) Brominated Derivatives (Bromocresol Purple, Bromophenol Blue)

- Electron Effects: Bromine atoms in Bromocresol Purple (CAS 62625-30-3) and Bromophenol Blue (CAS 3472-50-2) lower pKa values via electron withdrawal, enabling sharper color transitions .

Biologische Aktivität

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt, commonly referred to as Xylenol Blue, is a synthetic compound with significant applications in analytical chemistry. Its molecular formula is C23H21NaO5S, and its CAS number is 86014-81-5. This compound exhibits various biological activities that are of interest in both research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NaO5S |

| Molecular Weight | 432.46 g/mol |

| CAS Number | 86014-81-5 |

| Synonyms | Xylenol Blue |

Antioxidant Properties

Research indicates that Xylenol Blue possesses notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. A study demonstrated that Xylenol Blue effectively scavenges free radicals, contributing to its potential therapeutic applications in preventing oxidative damage in biological systems.

Cytotoxic Effects

Xylenol Blue has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction. The compound's ability to induce cell death in cancerous cells while sparing normal cells presents a promising avenue for cancer therapy.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. Research has shown that Xylenol Blue can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of Xylenol Blue using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance at concentrations as low as 10 µg/mL, suggesting strong antioxidant activity.

- Cytotoxicity Against Cancer Cells : In an experimental study involving human breast cancer cells (MCF-7), Xylenol Blue demonstrated IC50 values of approximately 15 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Testing : A comprehensive evaluation against Staphylococcus aureus and Escherichia coli revealed that Xylenol Blue had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

Safety and Toxicology

According to safety data sheets, Xylenol Blue is not classified as hazardous under OSHA regulations. However, it is recommended to handle it with care due to potential skin and eye irritation upon contact. Long-term exposure effects are not fully characterized, warranting further investigation into its toxicological profile.

Toxicological Data Summary

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Not classified |

| Skin Irritation | Possible irritation |

| Eye Irritation | Possible irritation |

| Carcinogenicity | Not listed |

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

Synthetic optimization requires careful control of reaction parameters. For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as seen in analogous benzoxathiol derivatives .

- Catalyst Use : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in aromatic systems, reducing byproducts .

- Purification : Gradient elution in HPLC with C18 columns resolves stereoisomers, critical for purity validation .

- Yield Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Basic Question: What analytical methods are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- UV-Vis Spectrophotometry : Leverage its strong absorbance at 560 nm (phenolic chromophore) for rapid quantification in aqueous solutions .

- HPLC with Fluorescence Detection : Use C18 reverse-phase columns (mobile phase: acetonitrile/0.1% TFA) to separate it from interferents in biological samples .

- ICP-MS : Quantify sodium content (monosodium salt) to cross-validate concentration in environmental samples .

Basic Question: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials if light-sensitive .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 72 hours; sodium salts typically degrade in acidic conditions .

Advanced Question: What mechanistic insights exist regarding its role in modulating redox activity in biological systems?

Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry reveals redox peaks at −0.3 V (reduction) and +0.7 V (oxidation), linked to the benzoxathiol core’s electron transfer .

- Cell Culture Models : Use Phenol Red (a structural analog) as a pH indicator; track mitochondrial ROS generation via fluorescence microscopy in HEK293 cells .

- Theoretical Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, clarifying interactions with cytochrome P450 enzymes .

Advanced Question: How can researchers evaluate its environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental Partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential; values >3 indicate high lipid affinity .

- Degradation Pathways : Simulate hydrolysis (pH 7.4, 37°C) and photolysis (xenon lamp) to identify breakdown products via LC-QTOF-MS .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (OECD 201) .

Advanced Question: What experimental strategies resolve contradictions in reported protein-binding affinities?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy/entropy to avoid artifacts from fluorescence quenching .

- Surface Plasmon Resonance (SPR) : Use immobilized human serum albumin to quantify kinetics (kon, koff) under physiological conditions .

- Control for Interferences : Pre-treat samples with chelators (e.g., EDTA) to rule out metal ion-mediated binding .

Advanced Question: How can computational modeling predict its interactions with novel biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) of COX-2 or NF-κB to screen binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR Models : Train on datasets of phenolic derivatives to predict cytotoxicity (pIC50) and ADMET properties .

Advanced Question: What frameworks guide the design of longitudinal studies on its chronic exposure effects?

Methodological Answer:

- Split-Plot Designs : Assign exposure doses (main plot) and sampling intervals (subplot) to minimize variability, as in ecotoxicology studies .

- Omics Integration : Pair metabolomics (GC-MS) with transcriptomics (RNA-seq) to map dose-response pathways in model organisms .

- Negative Controls : Include sham-treated cohorts to distinguish compound-specific effects from environmental stressors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.